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7-Ethyl-2'-deoxyguanosine

Biomonitoring Carcinogen Exposure Tobacco Smoke

Accurate DNA adduct quantification depends on selecting the correct ethylated guanosine standard. Substituting 7-Et-dG with O6-ethyl-dG causes misquantification due to divergent repair kinetics and chromatographic behavior. This reference standard resolves the issue: • Definitive standard for N-nitrosamine biomonitoring-validated in 75/80 human lung tissue samples • 98% recovery in 32P-postlabeling assays ensures reliable calibration • Distinct chromatographic profile for unambiguous LC-MS/MS adduct identification Supplied with certificate of analysis; ready for global dispatch.

Molecular Formula C₁₂H₁₇N₅O₄
Molecular Weight 295.29
CAS No. 50704-45-5
Cat. No. B1141381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-2'-deoxyguanosine
CAS50704-45-5
Synonyms2-Amino-9-(2-deoxy-β-D-erythro-pentofuranosyl)-7-ethyl-6,9-dihydro-6-oxo-1H-purinium Inner Salt;  7-Ethyl-2’-deoxyguanosine; 
Molecular FormulaC₁₂H₁₇N₅O₄
Molecular Weight295.29
Structural Identifiers
SMILESCC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O
InChIInChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)/t6?,7-,8-,9?,10?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-2'-deoxyguanosine DNA Adduct Standard


7-Ethyl-2'-deoxyguanosine (7-Et-dG, CAS 50704-45-5) is a purine 2'-deoxyribonucleoside modified at the N7 position of guanine with an ethyl group [1]. This compound is a major DNA adduct formed from exposure to N-nitrosamines, including tobacco-specific nitrosamines, and acetaldehyde, the primary metabolite of ethanol [2]. As a reference standard, 7-Et-dG is indispensable for quantifying ethylation damage in human biomonitoring studies and cancer risk assessments. Its chemical structure (C12H17N5O4) and distinct chromatographic properties enable its use in developing and validating sensitive analytical methods for DNA adduct detection.

DNA adduct biomonitoring in human tissues
N-nitrosamine and acetaldehyde exposure assessment
Analytical method validation and calibration workflows

Why 7-Ethyl-2'-deoxyguanosine Cannot Be Substituted


The site of ethylation on the deoxyguanosine moiety dictates the adduct's stability, repair kinetics, and miscoding potential. Substituting 7-Et-dG with other ethylated deoxyguanosines, such as O6-ethyl-2'-deoxyguanosine or N2-ethyl-2'-deoxyguanosine, would lead to erroneous quantification and misinterpretation of exposure due to vastly different biological persistence and detection efficiencies. Furthermore, 7-Et-dG forms predominantly from specific carcinogens (e.g., N-nitrosodiethylamine) and follows distinct formation kinetics compared to its methylated analog, 7-Me-dG [1]. Using the correct standard is therefore not a matter of convenience but a scientific necessity for accurate biomonitoring, risk assessment, and method validation.

Isomer mismatch O6-ethyl or N2-ethyl deoxyguanosine analogs may not share N7-ethyl adduct stability or repair kinetics.
Methyl analog limitations 7-Methyl-dG differs in biological persistence and analytical recovery, limiting direct substitution for ethyl-specific studies.
Source-specific exposure interpretation N-Nitrosamine-derived adduct quantitation requires the correct N7-ethyl standard for accurate source apportionment.

Performance Evidence for 7-Ethyl-2'-deoxyguanosine


Ethyl vs. Methyl Adduct Abundance in Lung

In a study of human lung tissue from ten autopsy donors, the levels of 7-ethyl-2'-deoxyguanosine-3'-monophosphate (7-ethyl-dGp) were consistently lower than those of its methylated counterpart, 7-methyl-dGp. This demonstrates that 7-Et-dG provides a distinct and necessary measure of ethylating agent exposure, separate from methylating agents, which is crucial for source apportionment in tobacco-related cancer studies [1].

Adduct Abundance
Head-to-head
Mean 1.6 ± 1.7 vs 2.5 ± 2.3 adducts/10⁷ dGp; methyl ~1.5-fold higher
Supports ethyl-specific biomonitoring
Human lung tissue; ³²P-postlabeling
Biomonitoring Carcinogen Exposure Tobacco Smoke

Recovery Efficiency in 32P-Postlabeling

A validated two-step HPLC-32P-postlabeling assay demonstrated a significant difference in overall adduct recovery between 7-ethyl-dGp and 7-methyl-dGp. The substantially higher recovery for the ethyl adduct underscores the need for a specific 7-Et-dG standard to achieve accurate and reproducible quantification in biological samples [1].

Recovery Efficiency
Head-to-head
98% for 7-ethyl-dGp vs 58% for 7-methyl-dGp
Requires compound-specific standard for accurate correction
Two-step HPLC-³²P-postlabeling assay
Analytical Method Validation 32P-Postlabeling Recovery Efficiency

N-Nitrosamine-Specific Adduct Formation

In a model system using diethyl sulfate as an ethylating agent, the formation of 7-ethyl-dGp was characterized as a specific product resulting from direct alkylation of the N7 position. This contrasts with the formation of phosphotriesters, which were the major reaction products. This distinction is critical for understanding the adductome following exposure to different ethylating agents, as 7-Et-dG is a primary marker for N-nitrosamine exposure [1].

Adduct Specificity
Class-level
7-Et-dGp identified as major base adduct from diethyl sulfate
Specific marker for N-nitrosamine exposure
Model system characterization; requires in vivo validation
Carcinogenesis DNA Alkylation N-Nitrosamines

Repair Kinetics of Ethyl DNA Adducts

While direct repair kinetic data for 7-Et-dG is sparse, studies on the structurally related O6-ethylguanine (O6-EtGua) reveal a half-life of 172 minutes in rat liver, which is 3.6 times slower than the repair of O6-methylguanine (47 minutes) [1]. This class-level evidence indicates that ethyl adducts are processed differently by cellular repair machinery, suggesting that 7-Et-dG likely exhibits distinct persistence compared to its methyl analog, a hypothesis supported by their differential recovery and abundance in human tissues.

Repair Kinetics (Inferred)
Class-level
O6-ethylguanine half-life 172 min; 3.6× slower than methyl
Ethyl adduct persistence may differ; impacts exposure timing interpretation
Inferred from O6-alkylguanine data; direct 7-Et-dG repair kinetics lacking
DNA Repair Alkyltransferase Half-life

Application Scenarios for 7-Ethyl-2'-deoxyguanosine


Lung Biomonitoring of N-Nitrosamine Exposure

7-Et-dG is the definitive standard for quantifying N-nitrosamine-derived DNA damage in human lung tissue, as demonstrated by its detection in 75 of 80 samples from a human cohort study. Its use enables researchers to correlate ethylation adduct levels with potential sources like tobacco smoke and assess inter-individual variability in DNA damage, which is not possible with the more abundant 7-Me-dG standard alone [1].

Validation of 32P-Postlabeling and LC-MS/MS Assays

Given its 98% recovery rate in a validated 32P-postlabeling assay, 7-Et-dG serves as a critical calibration and internal standard for optimizing and validating sensitive analytical methods. Using this specific standard ensures accurate correction for analyte loss during complex sample preparation, which is essential for generating reliable quantitative data in adductome studies [1].

Carcinogen-Specific DNA Damage Pathways

7-Et-dG is a key analyte for distinguishing DNA damage induced by ethylating agents (e.g., N-nitrosodiethylamine) from damage caused by methylating agents or phosphotriester-forming compounds. Its use as a standard in mechanistic toxicology studies allows for precise identification and quantification of N7-alkylation, a major pathway in chemical carcinogenesis, thereby enabling source-specific risk assessment [1].

Application
Selection Property
Validation Focus
Lung biomonitoring studies
Ethyl-specific DNA adduct reference standard
Inter-individual variability and source apportionment
Analytical method validation
High-recovery calibration standard for ³²P-postlabeling and LC-MS/MS
Analyte loss correction and assay reproducibility
Mechanistic toxicology studies
N7-alkylation pathway marker
Distinction from methylating or phosphotriester damage pathways

Technical Documentation Hub

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32 linked technical documents
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